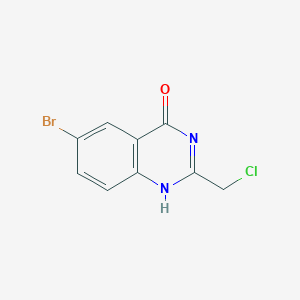

6-bromo-2-(chloromethyl)quinazolin-4(3H)-one

Descripción general

Descripción

6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 6th position, a chloromethyl group at the 2nd position, and a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one typically involves the following steps:

Starting Material: The synthesis begins with bromoanthranilic acid.

Formation of Quinazolinone Core: Bromoanthranilic acid is reacted with benzoyl chloride to form 6-bromo-2-phenylquinazolin-4(3H)-one.

Chloromethylation: The quinazolinone derivative is then subjected to chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2nd position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution with various reagents, yielding functionalized derivatives:

Key Findings :

- Reactions with amines or thiols proceed efficiently under mild conditions due to the high electrophilicity of the chloromethyl group .

- Substitution with azide groups facilitates click chemistry applications .

Oxidation and Reduction Reactions

The quinazolinone core and substituents participate in redox transformations:

Mechanistic Insights :

- Oxidation at the N1 position increases hydrogen-bonding capacity, influencing biological activity .

- Reduction of the chloromethyl group to hydroxymethyl enables downstream functionalization .

Cross-Coupling Reactions

The bromine atom at the 6-position facilitates metal-catalyzed cross-coupling:

Optimization Data :

- Suzuki-Miyaura couplings achieve >80% yield with Pd(PPh₃)₄ in dimethyl ether (DME) .

- Electron-deficient boronic acids require higher temperatures (100–120°C) for efficient coupling .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Structural Analysis :

- Pyrazole derivatives exhibit planar geometry, enhancing DNA intercalation potential .

- Thiazole-containing analogs show improved pharmacokinetic profiles due to sulfur's electronegativity .

Industrial-Scale Modifications

Large-scale synthesis optimizations for pharmaceutical intermediates:

Comparative Reactivity Analysis

A comparison with analogous compounds highlights unique features:

Trends :

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: 6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one serves as a crucial intermediate in synthesizing more complex heterocyclic compounds. Its unique functional groups enable the development of various derivatives that can exhibit distinct chemical reactivities.

2. Biology:

- Antimicrobial Activity: Research indicates that quinazolinone derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds derived from this structure demonstrate potent effects against both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans .

- Anti-inflammatory Properties: The compound has been evaluated for its anti-inflammatory effects using models such as the carrageenan-induced paw edema test in rats. Certain derivatives have shown comparable efficacy to established anti-inflammatory drugs like ibuprofen .

3. Medicine:

- Cytotoxic Agents: Several studies have investigated the cytotoxic potential of this compound derivatives against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance anticancer activity .

- Therapeutic Applications: The compound is being explored for its potential therapeutic properties, including anticancer and antiparasitic activities. Its interaction with molecular targets involved in cancer proliferation and inflammation makes it a candidate for further pharmacological studies .

Case Studies

-

Antimicrobial Evaluation:

A study synthesized several derivatives of quinazolinones, including this compound, and evaluated their antimicrobial effects using the cup-plate agar diffusion method. Results indicated enhanced activity against tested bacterial strains compared to standard antibiotics . -

Cytotoxicity Assessment:

In a detailed investigation of quinazoline derivatives, researchers synthesized various compounds based on this compound. The cytotoxicity was assessed against different cancer cell lines, revealing promising results that warrant further exploration in drug development .

Mecanismo De Acción

The mechanism of action of 6-bromo-2-(chloromethyl)quinazolin-4(3H)-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.

Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparación Con Compuestos Similares

Similar Compounds

6-Bromo-2-phenylquinazolin-4(3H)-one: Lacks the chloromethyl group but shares the quinazolinone core structure.

2-(Chloromethyl)quinazolin-4(3H)-one: Lacks the bromine atom but has the chloromethyl group.

6-Bromoquinazolin-4(3H)-one: Lacks the chloromethyl group but has the bromine atom.

Uniqueness

6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is unique due to the presence of both bromine and chloromethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.

Actividad Biológica

6-Bromo-2-(chloromethyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of compounds known for diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and data.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the bromination and chloromethylation of quinazolinone derivatives, which can be achieved through various synthetic routes that include the use of aniline derivatives and other reagents .

Antimicrobial Activity

Research has shown that quinazolinone derivatives exhibit significant antimicrobial activity. For instance, studies have reported that compounds derived from quinazolinones demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically:

- Bacterial Strains Tested : Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa.

- Fungal Strains Tested : Candida albicans, Aspergillus niger.

In one study, several derivatives were synthesized and evaluated for their antimicrobial effects using the cup-plate agar diffusion method. Compounds with bromine and chloromethyl substituents showed enhanced activity compared to standard antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|---|---|

| 2b | Staphylococcus aureus | 15 | Candida albicans | 12 |

| 2c | Bacillus subtilis | 18 | Aspergillus niger | 14 |

| 2d | Pseudomonas aeruginosa | 10 | Curvularia lunata | 11 |

Anticancer Activity

The anticancer potential of quinazolinones has been extensively studied, particularly regarding their ability to inhibit cancer cell proliferation. The compound has been evaluated against various cancer cell lines:

- Cell Lines Tested : HepG2 (liver cancer), MDA-MB-468 (breast cancer), HCT-116 (colorectal cancer).

In vitro studies using the MTT assay demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. For example, compound 6n showed IC50 values of , , and against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines respectively .

Table 2: Cytotoxicity Data for Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6n | A549 | 5.9 |

| 6n | SW-480 | 2.3 |

| 6n | MCF-7 | 5.65 |

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinones have also been explored. In animal models, compounds derived from this class have demonstrated significant inhibition of inflammation markers in carrageenan-induced paw edema tests. For instance, compounds such as 2b and 2c exhibited anti-inflammatory effects comparable to ibuprofen .

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinazoline-pyrimidine hybrids. These hybrids were designed to enhance the biological activity through structural modifications. The results indicated that specific substitutions at the C-6 position significantly improved the antiproliferative activity against various cancer cell lines .

Propiedades

IUPAC Name |

6-bromo-2-(chloromethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c10-5-1-2-7-6(3-5)9(14)13-8(4-11)12-7/h1-3H,4H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQRRCDOIGNYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.